molecular formula C21H16N2O5S B2962445 2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 684232-50-6

2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2962445
CAS No.: 684232-50-6
M. Wt: 408.43
InChI Key: ILHJJRPBPPLIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide features a benzamide core substituted with 2,6-dimethoxy groups, linked via an amide bond to a thiazol-2-yl moiety. The thiazole ring is further substituted at the 4-position with a 2-oxo-2H-chromen-3-yl (coumarin) group. These analogs differ primarily in the substituents on the benzamide or cinnamamide moieties, which influence their physicochemical and biological properties .

Properties

IUPAC Name

2,6-dimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-26-16-8-5-9-17(27-2)18(16)19(24)23-21-22-14(11-29-21)13-10-12-6-3-4-7-15(12)28-20(13)25/h3-11H,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHJJRPBPPLIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide Series

describes several analogs synthesized via microwave-assisted or conventional methods. Key comparisons are summarized below:

Compound ID Substituent on Benzamide/Cinnamamide Melting Point (°C) IR Peaks (cm⁻¹) 1H NMR (δ, ppm) Elemental Analysis (C, H, N)
4h 3,4,5-Trimethoxycinnamamide 223–225 1668 (C=O), 3391 (NH) 8.78 (s, NH), 7.80–6.83 (m, aromatic) Calc: C 60.32, H 4.21, N 6.03; Found: C 60.28, H 4.18, N 6.00
4i 4-(Dimethylamino)cinnamamide 236–238 1672 (C=O), 3378 (NH) 8.76 (s, NH), 7.82–6.85 (m, aromatic) Calc: C 62.55, H 4.65, N 8.70; Found: C 62.50, H 4.62, N 8.68
4j 4-Hydroxycinnamamide 250–252 1670 (C=O), 3400 (NH) 8.80 (s, NH), 7.78–6.80 (m, aromatic) Calc: C 61.89, H 3.89, N 6.21; Found: C 61.85, H 3.86, N 6.18
Target Compound 2,6-Dimethoxybenzamide Not reported Hypothetical: ~1665–1675 (C=O) Hypothetical: δ 8.7–8.8 (NH), δ 6.5–7.9 (aromatic)

Key Observations :

  • Substituent Effects : The 3,4,5-trimethoxy group in 4h lowers the melting point compared to 4i and 4j , likely due to reduced hydrogen-bonding capacity. The hydroxy group in 4j enhances intermolecular hydrogen bonding, reflected in its higher melting point .
  • Spectral Trends : All analogs show characteristic IR peaks for C=O (1665–1675 cm⁻¹) and NH (3378–3400 cm⁻¹). The target compound’s 2,6-dimethoxy substituents may slightly shift these peaks due to electron-donating effects .
Comparison with N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

describes N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide , which shares a thiazol-2-ylbenzamide scaffold but lacks the coumarin moiety. Key differences:

  • Crystal Packing : The compound forms centrosymmetric dimers via N–H···N hydrogen bonds and stabilizes through C–H···F/O interactions. In contrast, coumarin-containing analogs (e.g., 4h–4j ) may exhibit π-π stacking due to the aromatic coumarin system .

Biological Activity

2,6-Dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that combines structural features of chromenones and thiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C22H22FNO5C_{22}H_{22}FNO_5, with a molecular weight of 399.4 g/mol. The IUPAC name for the compound is 2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide, indicating its complex structure that includes methoxy groups and a thiazole moiety.

PropertyValue
Molecular FormulaC22H22FNO5
Molecular Weight399.4 g/mol
IUPAC Name2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[2-(2-fluorophenyl)ethyl]acetamide
InChI KeyWQKUVKYSJGFULB-UHFFFAOYSA-N

Antitumor Activity

Recent studies indicate that compounds similar to 2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide exhibit significant antitumor properties. For example, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. The presence of the thiazole ring is crucial for enhancing antiproliferative activity. In vitro assays have demonstrated that certain thiazole-containing compounds can inhibit cell growth with IC50 values in the low micromolar range .

Anticonvulsant Activity

Thiazole derivatives have been reported to possess anticonvulsant properties. A structure–activity relationship (SAR) analysis revealed that modifications in the phenyl ring can significantly affect anticonvulsant efficacy. Compounds with specific substitutions showed enhanced protection against tonic seizures in animal models .

Anti-inflammatory and Antioxidant Effects

The chromenone core in this compound contributes to its anti-inflammatory and antioxidant activities. Studies have demonstrated that chromenone derivatives can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models . The mechanism of action may involve the modulation of signaling pathways related to inflammation and oxidative damage.

The biological activity of 2,6-dimethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can modulate receptors associated with pain and inflammation.
  • Cell Cycle Regulation : It may affect cell cycle progression in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of similar compounds:

  • Anticancer Studies : A study on thiazole derivatives showed promising results against human cancer cell lines, with some compounds exhibiting better efficacy than standard chemotherapeutics like doxorubicin .
  • Neuroprotective Effects : Research indicated that certain chromenone derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.